molecular formula C13H19ClN6S B12710205 5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride CAS No. 83930-05-6

5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride

Cat. No.: B12710205
CAS No.: 83930-05-6
M. Wt: 326.85 g/mol
InChI Key: XHBIKWBJNHJIOV-UHFFFAOYSA-M
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Description

. This compound is a member of the thiadiazolium family and is characterized by its vibrant color and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride typically involves the reaction of 4-(dimethylamino)aniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methyl-1,3,4-thiadiazolium chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo and thiadiazolium moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also targets specific enzymes and proteins, inhibiting their activity and leading to cellular dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride is unique due to its thiadiazolium core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry.

Properties

CAS No.

83930-05-6

Molecular Formula

C13H19ClN6S

Molecular Weight

326.85 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;chloride

InChI

InChI=1S/C13H19N6S.ClH/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;/h6-9H,1-5H3;1H/q+1;/p-1

InChI Key

XHBIKWBJNHJIOV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.[Cl-]

Origin of Product

United States

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